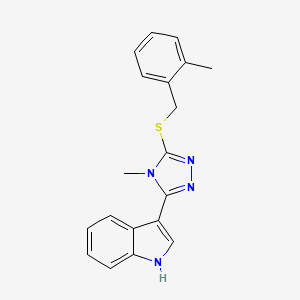
(Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity
One area of research involving compounds similar to (Tetrahydrofuran-2-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is their use as herbicides. Substituted pyridazinone compounds, closely related to the query compound, have been shown to inhibit photosynthesis in barley, contributing to their phytotoxicity. This mechanism is similar to that of other well-known herbicides like atrazine, though the exact efficacy and safety profile may vary (Hilton et al., 1969).
Synthesis of Heterocyclic Derivatives
Another aspect of research is the synthesis of novel heterocyclic derivatives, where compounds like the one can be used as intermediates or reactants. For instance, studies involving the catalytic oxidative carbonylation of similar compounds have led to the synthesis of diverse derivatives like tetrahydrofuran, dioxolane, and oxazoline, which have various applications in organic chemistry and medicinal research (Bacchi et al., 2005).
Antipsychotic Potential
In the field of medicinal chemistry, similar compounds have been evaluated for their potential as antipsychotic agents. For example, certain butyrophenone derivatives, structurally akin to the queried compound, have shown affinity for dopamine and serotonin receptors, indicating their potential in treating psychiatric disorders (Raviña et al., 2000).
Antimicrobial Activity
Compounds structurally related to this compound have been explored for their antimicrobial properties. Studies have synthesized new compounds and evaluated their effectiveness against various bacterial and fungal strains, although the results vary in terms of their potency and spectrum of activity (Patel et al., 2011).
Genotoxicity and Metabolic Activation Studies
Research has also been conducted on the genotoxicity and metabolic activation of similar compounds. These studies are crucial in understanding the safety profile of new drug candidates, especially for treating conditions like obesity (Kalgutkar et al., 2007).
Propriétés
IUPAC Name |
[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-4-6-16(7-5-15)21-18-8-9-19(23-22-18)24-10-12-25(13-11-24)20(26)17-3-2-14-27-17/h4-9,17H,2-3,10-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZMJOOLAFZVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

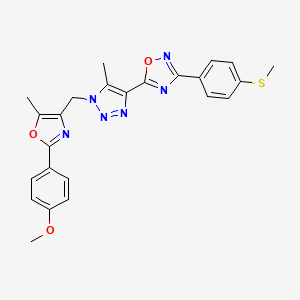
![Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate](/img/structure/B2732982.png)
![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2732984.png)
![2-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]acetic acid](/img/structure/B2732985.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)
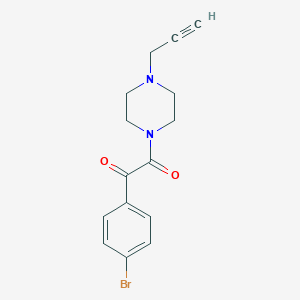
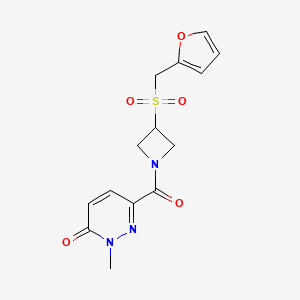

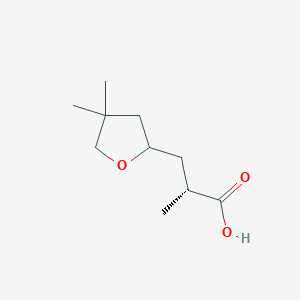
![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)
![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)

![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)
